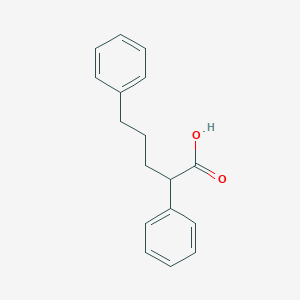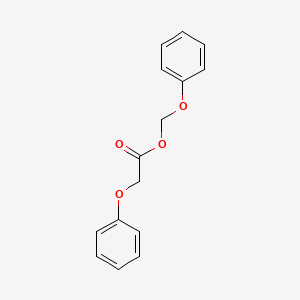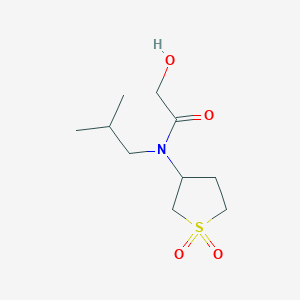
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide is a compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, a hydroxy group, and an isobutylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for this purpose.
Attachment of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide or potassium permanganate.
Formation of the Isobutylacetamide Moiety: The final step involves the attachment of the isobutylacetamide group. This can be achieved through an amidation reaction using isobutylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
科学研究应用
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The isobutylacetamide moiety may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific structural features, such as the tetrahydrothiophene ring and the combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
926209-61-2 |
|---|---|
分子式 |
C10H19NO4S |
分子量 |
249.33 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H19NO4S/c1-8(2)5-11(10(13)6-12)9-3-4-16(14,15)7-9/h8-9,12H,3-7H2,1-2H3 |
InChI 键 |
OMQRDQGTWCPVBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


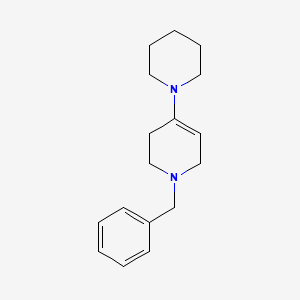
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
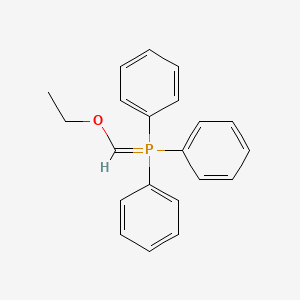
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
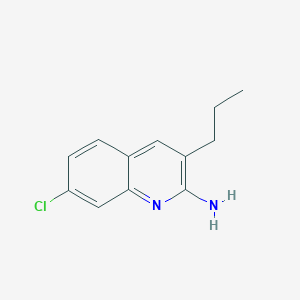

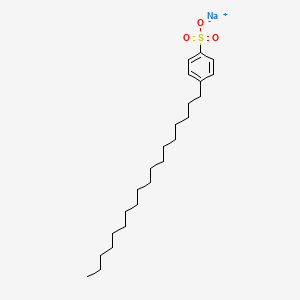
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)

